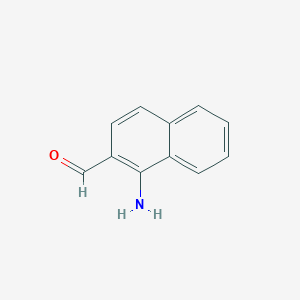

1-Aminonaphthalene-2-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWBDGBNINXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451208 | |

| Record name | 1-amino-2-naphthalenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176853-41-1 | |

| Record name | 1-amino-2-naphthalenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-Aminonaphthalene-2-carboxaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 1-Aminonaphthalene-2-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the , a valuable bifunctional molecule and a key intermediate in the development of complex heterocyclic systems and Schiff bases. This document is intended for researchers, chemists, and professionals in drug discovery and materials science. We will delve into the mechanistic underpinnings of its synthesis via the Vilsmeier-Haack reaction, provide a detailed experimental protocol, and outline a systematic approach for its structural elucidation and purity confirmation through modern spectroscopic techniques.

Introduction: The Significance of this compound

This compound (C₁₁H₉NO, Molar Mass: 171.19 g/mol ) is an aromatic organic compound featuring both an amine (-NH₂) and a carboxaldehyde (-CHO) group substituted on a naphthalene core.[1][2] This unique ortho-disubstitution makes it a highly versatile precursor for synthesizing a wide array of nitrogen-containing heterocyclic compounds, such as quinolines and benzodiazepines, which are prevalent scaffolds in medicinal chemistry. The adjacent amine and aldehyde functionalities allow for facile intramolecular cyclization reactions, providing a direct route to complex molecular architectures. Furthermore, the compound serves as a critical building block for the synthesis of Schiff bases, which are known for their diverse biological activities and applications in coordination chemistry.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic system is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This method is particularly well-suited for the synthesis of this compound from 1-Aminonaphthalene. The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions. In the case of 1-Aminonaphthalene, the ortho-position (C2) is favored for formylation.

Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through a well-established, two-stage mechanism.[5][6]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This step generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][7]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 1-Aminonaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating effect of the amino group directs this attack to the C2 position. A subsequent deprotonation restores aromaticity, leading to an iminium salt intermediate.

-

Hydrolysis: The final step involves the aqueous workup of the reaction mixture. The iminium salt is readily hydrolyzed to yield the target aldehyde, this compound.

The choice of DMF and POCl₃ is strategic; they are cost-effective, readily available, and their reaction produces a potent yet selective formylating agent capable of reacting with activated aromatic rings without requiring harsh conditions.[7]

Visualizing the Synthetic Workflow

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: To a solution of 1-Aminonaphthalene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation and Reaction: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture onto crushed ice containing an excess of sodium acetate (5-6 eq). This neutralizes the acidic medium and facilitates the hydrolysis of the iminium intermediate.

-

Extraction: Stir the resulting mixture vigorously for 30 minutes. The product will often precipitate as a solid. If not, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford pure this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., CDCl₃), the proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will resonate in the range of δ 7.0-8.5 ppm, with coupling patterns characteristic of the naphthalene ring system. The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Expect strong characteristic absorption bands for:

-

N-H stretching of the primary amine at approximately 3300-3500 cm⁻¹.

-

C=O stretching of the aldehyde at around 1660-1680 cm⁻¹.[8]

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

C=C stretching within the aromatic ring in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should reveal a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (171.19).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Common fragmentation patterns may include the loss of the formyl group (-CHO).

Summary of Characterization Data

| Technique | Parameter | Expected Observation | Inference |

| ¹H NMR | Chemical Shift (δ) | ~9.5-10.5 ppm (s, 1H) | Aldehyde Proton |

| ~7.0-8.5 ppm (m) | Aromatic Protons | ||

| Broad singlet (2H) | Amine Protons | ||

| IR | Wavenumber (cm⁻¹) | 3300-3500 | N-H Stretch (Amine) |

| 1660-1680 | C=O Stretch (Aldehyde) | ||

| >3000 | Aromatic C-H Stretch | ||

| MS | m/z | 171 | Molecular Ion Peak [M]⁺ |

| Physical | Appearance | Yellow to brown solid | Crystalline solid |

Characterization Workflow Diagram

Caption: Logical workflow for compound characterization.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound using the Vilsmeier-Haack reaction. The mechanistic principles and a practical, step-by-step protocol have been provided to facilitate its successful preparation in a laboratory setting. Furthermore, a multi-technique spectroscopic approach has been outlined to ensure rigorous characterization and structural confirmation of the final product. The accessibility and utility of this compound underscore its importance as a foundational building block for further research and development in synthetic organic chemistry, particularly in the fields of pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 1-imino-2H-naphthalene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

- Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-455.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

Sources

- 1. 1-imino-2H-naphthalene-2-carbaldehyde | C11H9NO | CID 151572268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-naphthaldehyde | C11H9NO | CID 18537602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminonaphthalene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonaphthalene-1-carbaldehyde, a bifunctional aromatic compound, holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring a naphthalene core substituted with both a reactive aldehyde and a nucleophilic amine, offers a rich landscape for chemical modification and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on insights relevant to researchers in the pharmaceutical and chemical sciences. While experimental data for this specific molecule is limited, this guide synthesizes available information, including computed data and established knowledge of related compounds, to offer a robust technical profile.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure.

Chemical Structure:

Caption: 2D structure of 2-Aminonaphthalene-1-carbaldehyde.

The IUPAC name for this compound is 2-aminonaphthalene-1-carbaldehyde . It is also known by other synonyms such as 1-formyl-2-naphthylamine.

| Identifier | Value | Source |

| IUPAC Name | 2-aminonaphthalene-1-carbaldehyde | [1] |

| CAS Number | 1224464-20-3 | [1] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=O)N | [1] |

| InChI Key | VGBFBFRAJWOOKH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminonaphthalene-1-carbaldehyde is presented below. It is important to note that most of the available data is computationally predicted, highlighting an opportunity for further experimental validation.

| Property | Value | Data Type | Source |

| Melting Point | Not available | Experimental | |

| Boiling Point | Not available | Experimental | |

| Solubility | Expected to be soluble in organic solvents like ethanol, dichloromethane, and ether. Limited solubility in water. | Inferred from related compounds | [2] |

| XLogP3-AA | 2.5 | Computed | [1] |

| Topological Polar Surface Area | 43.1 Ų | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

The solubility profile is inferred from the behavior of the parent compound, 2-aminonaphthalene, which is soluble in many organic solvents but has low water solubility.[2] The presence of the polar aldehyde group in 2-aminonaphthalene-1-carbaldehyde may slightly increase its aqueous solubility compared to the parent amine.

Synthesis and Reactivity

The synthesis of 2-aminonaphthalene-1-carbaldehyde is not widely reported in standard chemical literature, suggesting it is a specialized reagent. However, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthetic Workflow

A common method for the introduction of an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. This reaction is particularly effective for electron-rich aromatic systems, such as aminonaphthalenes.

Caption: Proposed synthesis of 2-Aminonaphthalene-1-carbaldehyde via the Vilsmeier-Haack reaction.

Step-by-Step Methodology:

-

Activation of DMF: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent. The temperature should be maintained at 0-5 °C to control the exothermic reaction.

-

Electrophilic Aromatic Substitution: A solution of 2-naphthylamine in a suitable solvent (e.g., dichloromethane or DMF) is then added to the Vilsmeier reagent. The electron-donating amino group directs the formylation to the ortho position (C1). The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or an aqueous base (e.g., sodium acetate solution) to yield the final product, 2-aminonaphthalene-1-carbaldehyde.

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

The use of the Vilsmeier-Haack reaction is predicated on the increased nucleophilicity of the naphthalene ring due to the electron-donating amino group.

-

The choice of a non-protic solvent is crucial to prevent quenching of the highly reactive Vilsmeier reagent.

-

Careful temperature control during the formation of the Vilsmeier reagent is essential for safety and to prevent side reactions.

Spectroscopic Characterization

The structural elucidation of 2-aminonaphthalene-1-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its functional groups.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the amine protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex splitting pattern due to the various coupling interactions between the naphthalene ring protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The amine protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

13C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around δ 190 ppm). The aromatic carbons will resonate in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups:

-

N-H stretch: A medium to strong absorption band in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

-

C=O stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ for the aromatic aldehyde carbonyl group.

-

C=C stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

UV-Vis Spectroscopy

The UV-Vis spectrum of 2-aminonaphthalene-1-carbaldehyde in a suitable solvent like ethanol or acetonitrile is expected to show strong absorptions in the ultraviolet region. The naphthalene chromophore will exhibit characteristic π-π* transitions. For comparison, 2-aminonaphthalene shows an absorption maximum at 239 nm in acetonitrile.[3] The presence of the conjugated aldehyde group is likely to cause a bathochromic (red) shift in the absorption maxima.

Applications in Drug Development and Research

The unique bifunctional nature of 2-aminonaphthalene-1-carbaldehyde makes it a valuable scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity.

-

Synthesis of Schiff Bases: The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Precursor for Heterocycles: The amino and aldehyde groups can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, such as quinolines and other fused-ring structures. Many of these heterocyclic cores are found in marketed drugs.

-

Fluorescent Probes: Naphthalene derivatives are often fluorescent. The reactivity of the aldehyde and amine groups allows for the covalent attachment of this fluorophore to biomolecules, enabling their use as fluorescent probes in bioimaging and sensing applications.

Safety and Handling

Conclusion

2-Aminonaphthalene-1-carbaldehyde is a promising, yet underexplored, chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route, and an outline of its expected spectroscopic characteristics. Further experimental investigation into the properties and reactivity of this compound is warranted and will undoubtedly open new avenues for its application in the development of novel therapeutics and functional materials.

References

-

Solubility of Things. 2-Aminonaphthalene. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18537602, 2-Amino-1-naphthaldehyde. Available at: [Link].

-

ResearchGate. UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene, pyrrole-2-carboxaldehyde and synthesized product N, N-bis (1H-pyrrole-2yl) methylene naphthalene-2, 3-diamine (Schiff-base) in ethanol. Available at: [Link]

-

PhotochemCAD. 2-Aminonaphthalene. Available at: [Link]

-

Grokipedia. 2-Naphthylamine. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectral Properties of 1-Aminonaphthalene-2-carboxaldehyde: A Theoretical and Comparative Analysis

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence spectral properties of 1-aminonaphthalene-2-carboxaldehyde. In the absence of direct experimental data in peer-reviewed literature, this document establishes a robust theoretical framework by conducting a comparative study of structurally analogous compounds, including 1-aminonaphthalene, 2-aminonaphthalene, and 1-naphthaldehyde. By examining the electronic contributions of the amino and carboxaldehyde substituents on the naphthalene core, we predict the photophysical behavior of the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a predictive overview of the spectral characteristics but also detailed, field-proven experimental protocols for the future acquisition and analysis of such data.

Introduction: The Rationale for a Predictive Study

This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive aldehyde and a fluorescent aminonaphthalene core, positions it as a valuable precursor for the synthesis of Schiff bases, macrocycles, and heterocyclic systems. These derivatives have potential applications as fluorescent probes, chemosensors, and biologically active agents. A thorough understanding of the compound's photophysical properties is paramount for the rational design of such functional molecules.

Theoretical Framework: Predicting Spectral Properties

The spectral properties of an aromatic molecule are dictated by the electronic transitions between its molecular orbitals. The naphthalene ring system possesses characteristic π-π* transitions. The introduction of substituents, an electron-donating group (EDG) like the amino group (-NH₂) and an electron-withdrawing group (EWG) like the carboxaldehyde group (-CHO), profoundly influences these transitions.

-

The Amino Group (-NH₂): As a potent auxochrome and EDG, the amino group's lone pair of electrons can delocalize into the naphthalene π-system. This interaction raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption and emission maxima is expected compared to unsubstituted naphthalene. High-resolution electronic spectroscopy of 1-aminonaphthalene confirms this, showing a significant red shift of the S₁←S₀ transition origin to approximately 332 nm.[1][2]

-

The Carboxaldehyde Group (-CHO): This EWG extends the π-conjugation of the naphthalene ring and lowers the energy of the lowest unoccupied molecular orbital (LUMO). This effect also contributes to a red shift in the absorption spectra, as observed in the UV-Vis spectrum of 1-naphthaldehyde.

-

The "Push-Pull" System: The presence of both an EDG (-NH₂) and an EWG (-CHO) at adjacent positions (1 and 2) on the naphthalene ring creates an intramolecular charge transfer (ICT) or "push-pull" character. Upon photoexcitation, electron density is expected to shift from the amino group towards the carboxaldehyde group. This ICT state is typically more polar than the ground state and is stabilized in polar solvents, which would likely result in pronounced positive solvatochromism in the fluorescence spectrum, where the emission maximum shifts to longer wavelengths with increasing solvent polarity.

Based on this framework, we can anticipate that this compound will exhibit absorption maxima at longer wavelengths than either 1-aminonaphthalene or 1-naphthaldehyde alone. Its fluorescence is expected to be significant and highly sensitive to the solvent environment.

Comparative Spectral Data of Analogous Compounds

To substantiate our predictions, the experimentally determined spectral data for key analogous compounds are summarized below. These data provide a quantitative basis for estimating the spectral characteristics of this compound.

| Compound | Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 1-Aminonaphthalene | Gas Phase (Jet-cooled) | ~332 (S₁←S₀ origin) | N/A | N/A | N/A | [1][2] |

| 2-Aminonaphthalene | Acetonitrile | 239 | 53,700 | N/A | 0.91 | [3] |

| 1-Naphthaldehyde | Data from NIST WebBook | Multiple peaks | N/A | N/A | N/A |

Note: Comprehensive molar absorptivity and emission data for 1-aminonaphthalene and 1-naphthaldehyde in common solvents are not consistently reported in the cited literature.

Experimental Protocols for Spectral Characterization

The following protocols are provided as a self-validating system for researchers to experimentally determine the spectral properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to acquire a reliable UV-Vis absorption spectrum.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Causality Behind Experimental Choices:

-

Spectroscopic Grade Solvents: To avoid interference from impurities that may absorb in the UV-Vis range.

-

Absorbance < 1.0: To ensure linearity and adherence to the Beer-Lambert law, which is crucial for accurate molar absorptivity calculations.

-

Solvent Blank: To correct for any absorbance from the solvent and the cuvette, ensuring the measured spectrum is solely that of the analyte.

Fluorescence Spectroscopy

This protocol details the acquisition of excitation and emission spectra, as well as the determination of the fluorescence quantum yield.

Caption: Workflow for Fluorescence Spectroscopy.

Causality Behind Experimental Choices:

-

Absorbance 0.05-0.1: To minimize inner filter effects, where emitted light is reabsorbed by the sample, which would lead to an artificially low measured fluorescence intensity and a distorted emission spectrum.

-

Reference Standard: The comparative method for quantum yield calculation is a widely accepted and reliable technique that relates the fluorescence of the sample to a well-characterized standard, correcting for instrumental parameters. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice for the near-UV/blue region.

The Jablonski Diagram: Visualizing Photophysical Processes

The interplay of absorption and fluorescence can be visualized using a Jablonski diagram. For this compound, the diagram illustrates the electronic transitions that give rise to its spectral properties.

Caption: Jablonski diagram for this compound.

Potential Applications and Future Directions

The unique "push-pull" electronic structure of this compound makes it a highly promising building block for creating novel fluorophores. Its aldehyde functionality allows for straightforward condensation reactions to form Schiff bases. The resulting imine linkage extends the conjugated system, which can further red-shift the emission and modulate the quantum yield.

Schiff bases derived from naphthaldehyde have been shown to exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE) and mechanochromic luminescence. It is plausible that derivatives of this compound could be engineered to display similar properties, opening avenues for applications in:

-

Fluorescent Chemosensors: The aminonaphthalene moiety can act as a binding site for metal ions or anions, and the resulting perturbation of the ICT state could lead to a measurable change in fluorescence ("turn-on" or "turn-off" sensing).

-

Solid-State Lighting: Compounds exhibiting AIE are highly emissive in the aggregated or solid state, making them candidates for use in organic light-emitting diodes (OLEDs).

-

Smart Materials: Mechanochromic materials that change their fluorescence color upon grinding or pressure have applications in stress sensing and security inks.

Conclusion

While direct experimental spectral data for this compound remains to be published, a robust theoretical and comparative analysis allows for a confident prediction of its key photophysical properties. We anticipate that this compound will display a significant red-shift in its UV-Vis absorption and fluorescence spectra due to the combined electronic effects of the amino and carboxaldehyde groups. Its fluorescence is expected to be sensitive to the solvent environment, a hallmark of molecules with intramolecular charge transfer character. The detailed experimental protocols provided herein offer a clear and validated pathway for the future empirical characterization of this promising synthetic building block. The insights from such future studies will be invaluable for unlocking its full potential in the development of advanced fluorescent materials.

References

-

Berden, G., et al. (1996). High resolution electronic spectroscopy of 1-aminonaphthalene: S0 and S1 geometries and S1—S0 transition moment orientations. The Journal of Chemical Physics, 104(23), 9718-9730. [Link]

-

Berden, G., & Meerts, W. L. (2025). High resolution electronic spectroscopy of 1-aminonaphthalene: S-0 and S-1 geometries and S-1<-S-0 transition moment orientations. ResearchGate. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. Available at PhotochemCAD. [Link]

Sources

quantum yield of 1-Aminonaphthalene-2-carboxaldehyde

An In-Depth Technical Guide Topic: A Guide to the Determination and Modulation of the Fluorescence Quantum Yield of 1-Aminonaphthalene-2-carboxaldehyde Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a fluorophore of significant interest due to its structural motifs—a highly fluorescent naphthalene core functionalized with both an electron-donating amine group and an electron-withdrawing carboxaldehyde group. This unique substitution pattern suggests complex and tunable photophysical properties. A critical parameter for evaluating the utility of any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A high quantum yield is paramount for applications requiring bright, sensitive probes, such as in bio-imaging, high-throughput screening, and diagnostics.

This technical guide provides a comprehensive framework for understanding, determining, and optimizing the . As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causal relationships behind experimental choices and photophysical behaviors. We will explore the theoretical underpinnings of fluorescence, dissect the structural and environmental factors that modulate quantum yield, and present a detailed, self-validating protocol for its accurate measurement using the widely accepted relative method. The guide is designed to empower researchers to not only measure but also intelligently manipulate the fluorescence properties of this and related compounds to suit their specific application needs.

Core Principles of Fluorescence and Quantum Yield

The Fluorophore: this compound

The photophysical behavior of this compound is dictated by its molecular structure. The naphthalene moiety provides a large, rigid π-conjugated system, which is the foundation for its intrinsic fluorescence. The substituents at the 1 and 2 positions introduce perturbations to the electronic structure, critically influencing the deactivation pathways of the excited state.

-

Amino Group (-NH₂): As an electron-donating group, the amino substituent typically enhances fluorescence intensity.[1]

-

Carboxaldehyde Group (-CHO): As an electron-withdrawing group, the aldehyde can decrease fluorescence or lead to charge-transfer states that alter emission properties.[1]

-

Intramolecular Hydrogen Bonding: The proximity of the amine and carboxaldehyde groups may allow for intramolecular hydrogen bonding, increasing structural rigidity. Increased rigidity often reduces non-radiative decay pathways, thereby enhancing the quantum yield.[2][3]

Caption: Molecular structure of this compound.

Defining Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[4] It provides a direct measure of the fluorescence process's efficiency, with values ranging from 0 (non-fluorescent) to 1 (every absorbed photon results in a fluorescently emitted photon).[5]

From a kinetic perspective, the quantum yield is the ratio of the rate of fluorescence (kF) to the sum of the rates of all possible de-excitation pathways:

Φf = kF / (kF + kIC + kEC + kISC + kC)

Where:

-

kF: Rate constant for fluorescence.

-

kIC: Rate constant for internal conversion.

-

kEC: Rate constant for external conversion (e.g., collisional quenching).

-

kISC: Rate constant for intersystem crossing to the triplet state.

-

kC: Rate constant for other competing processes, such as photodecomposition.[5]

A high quantum yield indicates that fluorescence is the dominant de-excitation pathway.

The Jablonski Diagram: Visualizing Photophysical Pathways

The fates of an excited-state molecule are best visualized using a Jablonski diagram. Upon absorbing a photon (Abs), an electron is promoted from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). The molecule rapidly loses this excess vibrational energy through vibrational relaxation (VR). From the lowest vibrational level of S₁, the molecule can return to the ground state via several pathways: fluorescence (a radiative process), internal conversion (non-radiative), or intersystem crossing to a triplet state (T₁), which can then deactivate via phosphorescence or non-radiative processes.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Factors Modulating Quantum Yield

The observed quantum yield is not an immutable constant; it is highly sensitive to both the molecule's intrinsic structure and its external environment.

Intrinsic (Molecular) Factors

-

Structural Rigidity: Molecules with rigid, planar structures tend to have higher quantum yields because rigidity reduces the energy lost through non-radiative vibrational motions.[2]

-

Substituent Effects: Electron-donating groups (e.g., -NH₂, -OH) often increase Φf, while electron-withdrawing groups (-NO₂, -COOH, -CHO) can decrease it by promoting non-radiative decay pathways.[1] The interplay between the amine and aldehyde groups in this compound is therefore a critical determinant of its fluorescence efficiency.

Extrinsic (Environmental) Factors

-

Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the ground and excited states, affecting emission wavelength and quantum yield. Polar solvents can stabilize charge-transfer states, which may be less fluorescent.[3]

-

Temperature: Decreasing the temperature generally increases the quantum yield by reducing the frequency of collisions with solvent molecules (collisional quenching), which is a major non-radiative deactivation pathway.[2]

-

pH: For molecules with acidic or basic functional groups, like the amino group, pH can alter the protonation state. The protonated (e.g., -NH₃⁺) and neutral (-NH₂) forms of an amine can have vastly different photophysical properties.[1]

-

Concentration: At high concentrations, self-quenching can occur, where an excited fluorophore is deactivated upon collision with a ground-state molecule of the same species. This leads to a decrease in the observed quantum yield.[2]

Experimental Determination of Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard with a known quantum yield.[6][7]

The Relative Quantum Yield Method: A Detailed Protocol

This protocol provides a self-validating system for accurate Φf determination. The core principle is that if a standard and a test sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[6]

The relative quantum yield (Φₓ) of a sample is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ: Fluorescence quantum yield.

-

Grad: The gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η: The refractive index of the solvent.

-

The subscripts x and st denote the unknown sample and the standard, respectively.[6]

Plotting integrated fluorescence versus absorbance for a series of dilute solutions corrects for inner-filter effects and ensures linearity, making the measurement more robust than a single-point calculation.[8]

1. Selection of a Suitable Standard:

-

Causality: The standard must absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent biases in instrument response. Its quantum yield should be well-established and insensitive to environmental conditions.

-

Recommendation: For this compound, Quinine Sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) is a common choice. Alternatively, a structurally similar compound like 2-Aminonaphthalene in acetonitrile (Φf = 0.91) could be an excellent standard if spectral overlap is good.

2. Preparation of Stock and Working Solutions:

-

Causality: To ensure accuracy, all absorbance values must be kept below 0.1 at the excitation wavelength. This minimizes the "inner filter effect," where emitted light is reabsorbed by other solute molecules.

-

Protocol: a. Prepare a concentrated stock solution of both the standard and this compound in a high-purity, spectroscopic-grade solvent. Ensure the solvent is identical for both standard and sample if possible. If not, the refractive index correction is critical.[7] b. From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, ensuring the absorbance of the most concentrated solution is ~0.1.

3. Spectroscopic Measurements:

-

Causality: Using the same instrument settings for both the sample and standard is crucial for direct comparability.

-

Protocol: a. Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample. Determine the absorbance at the chosen excitation wavelength (λₑₓ). b. Fluorescence Spectra: i. Set the excitation wavelength (λₑₓ) on the spectrofluorometer. It should be a wavelength where both the sample and standard have significant absorbance. ii. For each of the prepared solutions (including a solvent blank), record the fluorescence emission spectrum. iii. Ensure the entire emission band is recorded. iv. Self-Validation: Record the emission spectrum of the solvent blank. Its integrated intensity should be negligible compared to the samples. If not, solvent contamination may be an issue.[7]

4. Data Analysis and Calculation:

-

Protocol: a. For each recorded emission spectrum, integrate the area under the curve to obtain the total fluorescence intensity. b. For both the standard and the sample, create a plot of integrated fluorescence intensity (Y-axis) vs. absorbance at λₑₓ (X-axis). c. Perform a linear regression on each dataset. The slope of the line is the gradient (Grad). A high R² value (>0.99) validates the quality of the data. d. Look up the refractive indices (η) for the solvents used. e. Calculate the quantum yield (Φₓ) using the equation from section 3.2.1.

Caption: Experimental workflow for relative quantum yield determination.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Illustrative Data for Quantum Yield Calculation of this compound

| Parameter | Standard (Quinine Sulfate) | Sample (this compound) |

| Solvent | 0.5 M H₂SO₄ | Acetonitrile |

| Refractive Index (η) | 1.34 | 1.344 |

| Known Quantum Yield (Φₛₜ) | 0.54 | - |

| Gradient (Grad) | Value from plot | Value from plot |

| Calculated Quantum Yield (Φₓ) | - | Calculated Value |

Note: This table is for illustrative purposes. The actual values must be determined experimentally.

A high quantum yield for this compound would indicate that the naphthalene core's fluorescence is well-preserved and that the substituents do not introduce significant non-radiative decay pathways. A low value would prompt further investigation into factors like solvent effects, potential for excited-state charge transfer, or quenching mechanisms.

Conclusion

Determining the fluorescence quantum yield is a foundational step in characterizing any new fluorophore. For this compound, a molecule with significant potential as a fluorescent probe, an accurate Φf value is essential for assessing its suitability for demanding applications. By following the detailed, causality-driven protocol outlined in this guide, researchers can obtain reliable and reproducible quantum yield data. Furthermore, a thorough understanding of the factors that modulate fluorescence provides a powerful toolkit for rationally tuning the photophysical properties of this fluorophore, thereby optimizing its performance for specific tasks in research, diagnostics, and drug development.

References

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

-

How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration? Homework.Study.com. [Link]

-

A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Conscientia Beam. [Link]

-

Quantum Yield of Fluorescence. Chemistry LibreTexts. [Link]

-

2-Aminonaphthalene Photophysical Data. PhotochemCAD. [Link]

Sources

- 1. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 2. homework.study.com [homework.study.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jasco-global.com [jasco-global.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. agilent.com [agilent.com]

CAS number and IUPAC name for 1-Aminonaphthalene-2-carboxaldehyde

An In-depth Technical Guide to 1-Aminonaphthalene-2-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a bifunctional aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. While this specific isomer is not extensively documented in commercial catalogs or mainstream chemical databases, this document extrapolates from established chemical principles and the known properties of its constituent moieties—the 1-aminonaphthalene core and the aromatic aldehyde—to provide a robust working guide for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The precise identification of this compound is foundational to its study. While a dedicated CAS number is not readily found, its structure is unambiguous.

IUPAC Name: this compound

Molecular Formula: C₁₁H₉NO

It is crucial to recognize that this compound can exist in equilibrium with its tautomer, 1-imino-2H-naphthalene-2-carbaldehyde. This tautomerism can influence its reactivity and spectroscopic properties.

Table 1: Predicted and Extrapolated Physicochemical Properties

The following properties are estimated based on the known values for 1-aminonaphthalene (CAS 134-32-7) and 2-naphthaldehyde. These should be considered as starting points for experimental validation.

| Property | Predicted Value | Rationale and References |

| Molecular Weight | 171.19 g/mol | Calculated from the molecular formula C₁₁H₉NO.[1] |

| Appearance | Likely a yellow to brown crystalline solid | Based on the chromophoric nature of the naphthalene ring system conjugated with both amino and aldehyde groups. 1-aminonaphthalene is a colorless solid that darkens on exposure to air.[2] |

| Melting Point | > 100 °C | The introduction of a polar aldehyde group and the potential for intramolecular hydrogen bonding would likely increase the melting point compared to 1-aminonaphthalene (47-50 °C).[3] |

| Boiling Point | > 300 °C | Expected to be higher than that of 1-aminonaphthalene (301 °C) due to increased polarity and molecular weight.[3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The amino and aldehyde groups will increase polarity over naphthalene, but the large aromatic system will limit water solubility. |

| pKa | ~3-4 (for the protonated amine) | The electron-withdrawing effect of the adjacent aldehyde group would be expected to decrease the basicity of the amino group compared to 1-aminonaphthalene. |

Proposed Synthesis and Mechanistic Considerations

The targeted synthesis of this compound requires careful consideration of the directing effects of the amino group on the naphthalene ring. The amino group is a powerful activating, ortho-, para-director. Therefore, electrophilic formylation of 1-aminonaphthalene is a plausible route.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Causality: The amino group at the C1 position strongly activates the naphthalene ring towards electrophilic substitution. It directs incoming electrophiles to the ortho (C2) and para (C4) positions. Due to steric hindrance and electronic factors, formylation at the C4 position is also a likely outcome, potentially leading to a mixture of isomers that would require purification. The Vilsmeier reagent is a mild electrophile, which is ideal for activated systems and helps to avoid over-reaction.

Diagram: Proposed Vilsmeier-Haack Synthesis

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and must be validated and optimized under appropriate laboratory conditions by qualified personnel.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-aminonaphthalene (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing an excess of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired ortho-isomer from any para-isomer and unreacted starting material.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable scaffold for building molecular complexity, a key attribute in drug discovery. The naphthalene core itself is a recognized pharmacophore present in numerous drugs, valued for its rigid structure that allows for effective interactions with biological targets.[4]

Schiff Base Formation: A Gateway to Diverse Libraries

The aromatic aldehyde is a prime handle for forming Schiff bases (imines) through condensation with primary amines. This reaction is typically straightforward and high-yielding, allowing for the rapid generation of a diverse library of compounds.[5][6]

Expertise Insight: The formation of Schiff bases from this compound and various substituted anilines, aliphatic amines, or hydrazines can introduce a wide range of functionalities. These derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][7] The planarity of the resulting imine bond extends the conjugation of the aromatic system, which can be crucial for DNA intercalation or fitting into flat enzymatic active sites.

Diagram: Drug Discovery Workflow

Sources

- 1. 1-imino-2H-naphthalene-2-carbaldehyde | C11H9NO | CID 151572268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. accustandard.com [accustandard.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 1-Aminonaphthalene-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Aminonaphthalene-2-carboxaldehyde is a valuable, yet commercially scarce, chemical intermediate. Its unique structure, featuring both a reactive aldehyde and a nucleophilic amino group on the naphthalene scaffold, makes it a desirable building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the challenges in sourcing this specific isomer, outlines a strategic approach for its procurement through custom synthesis, and details a plausible synthetic route based on established organic chemistry principles. Furthermore, this document offers practical guidance on quality control, safe handling, and potential research applications, equipping scientists with the necessary knowledge to effectively incorporate this versatile molecule into their research and development programs.

The Sourcing Challenge: Rarity in Commercial Catalogues

For researchers requiring this specific molecule, the most viable procurement strategy is through a custom synthesis service offered by specialized chemical companies.

Identifying Custom Synthesis Partners

Several contract research organizations (CROs) and chemical manufacturing companies specialize in the custom synthesis of complex organic molecules. When selecting a partner, it is crucial to evaluate their expertise in naphthalene chemistry, their analytical capabilities for quality control, and their track record in delivering high-purity compounds.

Table 1: Potential Custom Synthesis Providers

| Company | Specialization | Key Considerations |

| Sigma-Aldrich (Custom Synthesis Services) | Broad expertise in organic synthesis, strong analytical support. | Well-established reputation, may have higher costs. |

| Santa Cruz Biotechnology, Inc. | Supplier of research chemicals, offers custom synthesis. | Wide range of catalog compounds, inquire about specific synthesis capabilities.[1] |

| AccuStandard, Inc. | Specializes in certified reference materials, may offer custom standards. | High-purity synthesis, strong focus on analytical characterization.[2] |

| Oakwood Chemical | Supplier of fine organic chemicals, offers custom synthesis. | Experience with a diverse range of chemical structures.[1] |

| Indian Chemical Suppliers (e.g., Spectrochem, Hyma Synthesis Pvt. Ltd) | Cost-effective synthesis options, access to a wide range of starting materials. | Verify quality control procedures and communication channels.[3][4] |

A Plausible Synthetic Pathway: Formylation of 1-Aminonaphthalene

Given the commercial availability of the precursor, 1-aminonaphthalene, a logical and efficient synthetic approach to this compound is through a directed ortho-formylation reaction. The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic compounds, such as aminonaphthalenes.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). This electrophilic iminium salt then attacks the electron-rich naphthalene ring, leading to the introduction of a formyl group. The amino group at the 1-position of the naphthalene ring is a strong activating group and directs the electrophilic substitution to the ortho (2-position) and para (4-position) positions. By carefully controlling the reaction conditions, the formation of the ortho-isomer, this compound, can be favored.

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline and should be optimized by experienced chemists.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Addition of Substrate: After the addition of POCl₃ is complete, slowly add a solution of 1-aminonaphthalene dissolved in a suitable solvent (e.g., dichloromethane) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours, or gently heat to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quality Control and Characterization

For a custom-synthesized compound, rigorous quality control is paramount. The following analytical techniques are essential for confirming the identity and purity of this compound:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, aldehyde C=O stretch).

A Certificate of Analysis (CoA) from the custom synthesis provider should be requested, detailing the results of these analyses.

Safe Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Naphthylamine derivatives can be sensitive to light and air.[5]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a variety of complex molecules.

Synthesis of Schiff Bases and Heterocyclic Compounds

The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). The adjacent amino group can then participate in subsequent cyclization reactions to form a range of heterocyclic systems, such as benzodiazepines, quinazolines, and other fused-ring structures. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[6][7][8][9]

Caption: General reaction scheme for the formation of Schiff bases and subsequent cyclization to yield heterocyclic compounds.

Precursor for Novel Ligands and Materials

The aminonaphthaldehyde core can also be elaborated into novel ligands for coordination chemistry or as a building block for functional organic materials. The aromatic naphthalene unit can impart desirable photophysical properties, and the amino and aldehyde groups provide sites for further functionalization.

Conclusion

While the direct commercial availability of this compound is limited, its synthesis from readily available precursors is feasible through established synthetic methodologies. By partnering with a reputable custom synthesis provider and ensuring rigorous quality control, researchers can obtain this valuable building block for their discovery programs. The unique reactivity of this compound opens up a wide range of possibilities for the synthesis of novel and complex molecules with potential applications in drug discovery, materials science, and beyond.

References

- Bose, A. K., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.

-

Chemical Synthesis Database. 1-amino-2-naphthoic acid. [Link]

- Ndahi, N. P., et al. (2019). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. International Journal of ChemTech Research, 12(3), 72-79.

- Der Pharma Chemica. (2016). Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Der Pharma Chemica, 8(1), 124-129.

-

PubChem. 1-imino-2H-naphthalene-2-carbaldehyde. [Link]

-

Oakwood Chemical. 1-Aminonaphthalene. [Link]

-

Chemsrc. 1-Aminonaphthalene. [Link]

- Rios, M. Y., et al. (2012). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Revista de la Sociedad Química de México, 56(2), 169-173.

- ARC Journals. (2015). Green Protocol for the Multicomponent Synthesis of 1-Amidoalkyl-2-naphthols Employing Sustainable and Recyclable SO3H-Carbon. International Journal of Research in Engineering and Science, 3(7), 23-29.

- Organic Chemistry Research. (2018). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Organic Chemistry Research, 4(1), 58-66.

-

Semantic Scholar. Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. [Link]

-

ResearchGate. Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. [Link]

-

ResearchGate. synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. [Link]

-

PubChem. 1-Amino-2-naphthol. [Link]

- Google Patents. US2763690A - Process for the manufacture of solutions of 2-aminonaphthalene in organic solvents.

-

MDPI. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]

-

PubChem. 1-Amino-2-naphthol hydrochloride. [Link]

-

PhotochemCAD. 2-Aminonaphthalene. [Link]

-

Spectrochem. Home. [Link]

-

PubMed. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. [Link]

-

Wikipedia. 1-Naphthylamine. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

NIST WebBook. 1-Naphthalenamine. [Link]

-

PubChem. 1-Naphthylamine. [Link]

-

PubChem. 2-Naphthylamine. [Link]

-

PubChem. 2-Amino-1-naphthaldehyde. [Link]

Sources

- 1. 1-Aminonaphthalene [oakwoodchemical.com]

- 2. accustandard.com [accustandard.com]

- 3. spectrochem.in [spectrochem.in]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. orgchemres.org [orgchemres.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ajol.info [ajol.info]

- 9. mdpi.com [mdpi.com]

The Untapped Potential of 1-Aminonaphthalene-2-carboxaldehyde: A Technical Guide for Researchers

Foreword: Navigating the Uncharted Territory of a Promising Moiety

In the vast landscape of chemical synthesis and materials science, certain molecules, despite their intriguing structures, remain relatively unexplored. 1-Aminonaphthalene-2-carboxaldehyde is one such compound. A search of the current scientific literature reveals a scarcity of dedicated studies on this specific molecule. However, the inherent reactivity of its constituent functional groups—an aromatic amine and an aldehyde tethered to a naphthalene scaffold—suggests a wealth of potential applications. This technical guide, therefore, ventures into this uncharted territory. By drawing upon well-established chemical principles and extrapolating from the rich literature on analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound. This document is intended to serve as a roadmap for future research, illuminating the promising avenues that this versatile building block may open.

The Synthetic Gateway: Accessing this compound

While commercial availability of this compound is limited[1], its synthesis can be envisioned through established organic transformations. A plausible synthetic route would involve the functionalization of a suitable naphthalene precursor. One potential pathway could start from the readily available 2-naphthol.

A logical synthetic sequence would be:

-

Nitration of 2-naphthol to introduce a nitro group at the 1-position.

-

Formylation at the 2-position, likely via a Reimer-Tiemann or Duff reaction, to install the aldehyde functionality.

-

Reduction of the nitro group to an amine.

The causality behind these steps lies in the directing effects of the hydroxyl group on the naphthalene ring, which activates the ortho and para positions for electrophilic substitution. Careful control of reaction conditions would be crucial to achieve the desired regioselectivity.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 1-Aminonaphthalene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of Schiff bases derived from 1-aminonaphthalene-2-carboxaldehyde. This document outlines the underlying chemical principles, detailed experimental protocols, and potential applications of these versatile compounds in research and drug development.

Introduction: The Significance of Naphthalene-Containing Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Naphthalene-based Schiff bases are of particular interest due to the unique photophysical and biological properties imparted by the rigid and electron-rich naphthalene moiety. These compounds have found applications in diverse fields, including coordination chemistry, catalysis, and medicinal chemistry, where they exhibit a wide range of biological activities such as antimicrobial, antifungal, and anticancer properties.[2][3]

This compound is a bifunctional molecule containing both a primary amino group and an aldehyde group on the naphthalene ring. This unique structure allows it to participate in self-condensation reactions or, more commonly, to react with other primary amines to form a variety of Schiff bases with extended conjugation and diverse functionalities.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4] The reaction is often catalyzed by a small amount of acid.[2]

Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine.[5]

Step 2: Dehydration The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. The acid catalyst facilitates this step by protonating the hydroxyl group, making it a better leaving group (water).[6]

The overall reaction can be driven to completion by removing the water formed, for example, by azeotropic distillation or by using a dehydrating agent.[1]

Caption: General mechanism of Schiff base formation.

General Synthesis Protocol: A Versatile Approach

The following is a generalized protocol for the synthesis of Schiff bases from this compound and a primary amine. The specific conditions may need to be optimized depending on the reactivity of the chosen primary amine.

Materials and Reagents

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Solvent (e.g., ethanol, methanol, glacial acetic acid)[2]

-

Catalyst (optional, e.g., glacial acetic acid, p-toluenesulfonic acid)[2]

General Experimental Workflow

Caption: General workflow for Schiff base synthesis.

Typical Reaction Conditions

The table below summarizes typical reaction conditions for the synthesis of Schiff bases from various naphthalene derivatives, which can be adapted for this compound.

| Parameter | Condition | Rationale | Reference |

| Solvent | Ethanol, Methanol, Glacial Acetic Acid | Good solubility for reactants and facilitates the removal of water. | [2] |

| Catalyst | Glacial Acetic Acid (a few drops) | Protonates the carbonyl oxygen, increasing its electrophilicity. | [2] |

| Temperature | Reflux | Increases the reaction rate and helps to drive the equilibrium towards the product. | [7] |

| Reaction Time | 2 - 8 hours | Dependent on the reactivity of the starting materials; monitored by TLC. | [7] |

| Molar Ratio | 1:1 (Aldehyde:Amine) | Stoichiometric reaction for the formation of the Schiff base. | [2] |

Detailed Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and aniline as a representative example.

Synthesis of N-(2-((phenylimino)methyl)naphthalen-1-yl)acetamide

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

Addition of Amine: In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol. Add the aniline solution dropwise to the stirred aldehyde solution at room temperature.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Isolation of the Product: After the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature. The solid Schiff base product may precipitate out of the solution. If so, collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol. If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure Schiff base.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Characterization of the Synthesized Schiff Base

The structure and purity of the synthesized Schiff base should be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). A characteristic new band for the C=N (imine) stretching vibration should appear in the region of 1600-1650 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-10.0 ppm.[9] The signals corresponding to the aromatic protons of the naphthalene and aniline rings will also be present. The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) from the starting material provides evidence of the reaction's completion.

-

¹³C NMR: The spectrum will show a signal for the azomethine carbon (-C=N-) in the range of δ 140-160 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized Schiff base, confirming its identity.

Applications in Research and Drug Development

Schiff bases derived from this compound are valuable compounds with a wide range of potential applications:

-

Coordination Chemistry: The imine nitrogen and other potential donor atoms in the molecule can act as ligands to form stable complexes with various metal ions. These metal complexes have applications in catalysis, materials science, and as models for biological systems.[3]

-

Pharmaceutical and Medicinal Chemistry: Naphthalene-containing Schiff bases have been reported to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Agents: The imine group is often associated with antimicrobial activity, and the lipophilic naphthalene moiety can enhance cell membrane permeability.[2]

-

Anticancer Agents: Some Schiff bases have shown promising cytotoxic activity against various cancer cell lines.[2]

-

Antioxidant Activity: The extended π-conjugation in these molecules can enable them to act as radical scavengers.[9]

-

-

Fluorescent Probes: The conjugated system of these Schiff bases often results in fluorescent properties, making them suitable for use as fluorescent sensors for the detection of metal ions or other analytes.[10]

References

-

Rammouz, G., Lacroix, M., Garrigues, J. C., Poinsot, V., & Couderc, F. (2007). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. Biomedical Chromatography, 21(12), 1223–1239. [Link]

-

Chhabra, N., et al. (2011). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Korean Chemical Society, 55(4), 632-638. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria. Chemistry and Materials Research, 13(3), 7-14. [Link]

-

Abdel-Rahman, L. H., et al. (2013). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. Journal of Molecular Structure, 1050, 146-153. [Link]

-

Anamika, S., & Prerna, G. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]

- Houben, J., & Weyl, T. (2010). Product Class 7: Imines.

- Shell Development Company. (1955). Preparation of imines. U.S. Patent No. 2,700,681. Washington, DC: U.S.

-

Lumen Learning. (n.d.). Imine formation. In Organic Chemistry II. [Link]

- Reddy, C. S., et al. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008.

- Al-Salami, B. K., Gata, R. A., & Asker, K. A. (2017). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Advances in Applied Science Research, 8(3), 4-12.

- Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Medicinal and Chemical Sciences, 6(11), 2736-2745.

- Khan, S. A., et al. (2017). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-458.

-

LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]

-

Khan Academy. (n.d.). Synthesis of imines from primary amines and carbonyl compounds. [Link]

-

Wepy, J. A., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(1), 135-146. [Link]

- Said, S. M., et al. (2016). New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions. International Journal of Organic Chemistry, 6(2), 99-106.

- Heravi, M. M., et al. (2017). Synthesis of 1-amidoalkyl-2-naphthols via three-component condensation of 2-naphthol, aldehydes, and amides/urea.

- Rammouz, G., et al. (2007). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis.

- Kaya, I., Akyüz, B., & Özel, Ş. (2020). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 23-34.

- Nikpassand, M., & Zare, M. (2012). Solvent-free Condensation of 2-Naphthol with Aromatic Aldehydes and Acetamide/Urea to 1-Amidoalkyl-2-naphthols. E-Journal of Chemistry, 9(1), 324-328.

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]